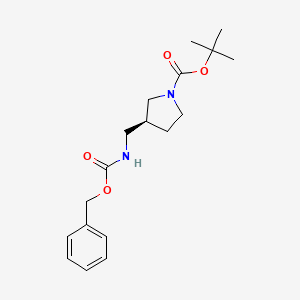

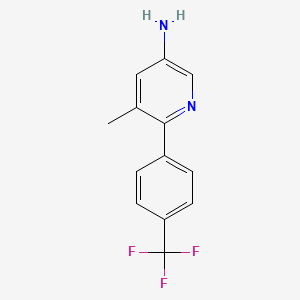

![molecular formula C34H37N7O6S B3161735 3-(2-(((4-氨甲酰苯基)氨基)甲基)-1-甲基-N-(吡啶-2-基)-1H-苯并[d]咪唑-5-甲酰胺基)丙酸乙酯 4-甲苯磺酸盐 CAS No. 872728-85-3](/img/structure/B3161735.png)

3-(2-(((4-氨甲酰苯基)氨基)甲基)-1-甲基-N-(吡啶-2-基)-1H-苯并[d]咪唑-5-甲酰胺基)丙酸乙酯 4-甲苯磺酸盐

描述

This compound belongs to the class of organic compounds known as benzimidazoles . It’s a novel chemical compound with potential biological activity . It has a CAS Number of 429658-95-7 and a linear formula of C25H28N8O3 .

Molecular Structure Analysis

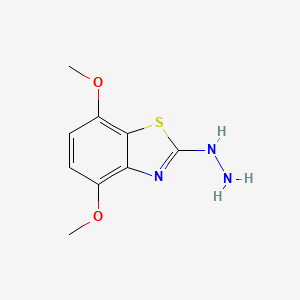

In the molecular structure of the compound, the benzene ring is twisted by 63.29(15)° with respect to the pyridine ring . The mean plane through the C15/C14/N3 fragment makes dihedral angles of 83.5(3) and 56.0(3)° with the pyridine and benzene rings, respectively .Physical and Chemical Properties Analysis

The compound has a molecular weight of 500.5 g/mol . More specific physical and chemical properties are not detailed in the search results.科学研究应用

合成与表征

3-(2-(((4-氨甲酰苯基)氨基)甲基)-1-甲基-N-(吡啶-2-基)-1H-苯并[d]咪唑-5-甲酰胺基)丙酸乙酯 4-甲苯磺酸盐已在各种研究中合成并表征。例如,成焕生 (2013) 详细介绍了达比加群酯依替沙酯的合成,该合成涉及一系列反应,起始于 4-甲基氨基-3-硝基苯甲酸和 3-(吡啶-2-氨基)丙酸乙酯,得到一种结构与所述乙酯类似的化合物 (成焕生,2013)。此外,钟伯华 (2012) 开发了一种经济环保的达比加群酯依替沙酯合成方法,其中包括 4-(甲基氨基)-3-硝基苯甲酸与 3-(吡啶-2-氨基)丙酸乙酯反应等步骤 (钟伯华,2012).

晶体结构分析

该化合物的衍生物的晶体结构和性质已得到分析。刘等人 (2012) 研究了达比加群酯依替沙酯四水合物,提供了对类似化合物的分子排列和分子内相互作用的见解 (刘宏强等人,2012).

抗癌活性

刘等人 (2019) 的研究探讨了相关化合物 3-(3-氨基-4-(甲基氨基)-N-(吡啶-2-基)苯甲酰胺基)丙酸乙酯对人胃癌细胞系的抗癌活性,展示了在癌症治疗中的潜在应用 (刘立志等人,2019).

相关化合物的合成

其他研究集中于相关化合物的合成。Mohamed (2014) 和 (2021) 描述了 1-氨基-3-(取代苯基)-2-氰基-3H-苯并[4,5]噻唑并[3,2-a]吡啶-4-羧酸乙酯衍生物的合成,展示了该化学框架的多功能性和适应性 (H. M. Mohamed,2014) (H. M. Mohamed,2021).

未来方向

作用机制

Target of Action

The compound, also known as N-[[2-[[[4-(AMINOIMINOMETHYL)PHENYL]AMINO]METHYL]-1-METHYL-1H-BENZIMIDAZOL-5-YL]ARBONYL]-N-2-PYRIDINYL-BETA-ALANINE ETHYL ESTER 4-METHYLBENZENESULFONATE, is a direct inhibitor of thrombin . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting thrombin, this compound prevents clot formation.

Mode of Action

As a direct thrombin inhibitor, this compound binds to thrombin and prevents it from catalyzing the conversion of fibrinogen to fibrin, a key step in blood clot formation . This inhibition is achieved through the formation of a reversible, non-covalent complex with thrombin, which effectively blocks its active site.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, thereby halting the cascade and preventing the formation of blood clots.

Pharmacokinetics

The pharmacokinetics of this compound are characterized by a rapid onset of action and predictable pharmacodynamic effects .

Result of Action

The primary result of the compound’s action is the prevention of blood clot formation. By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot . This can help to prevent conditions such as stroke and systemic embolism in patients with atrial fibrillation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and efficacy. Additionally, individual patient factors such as age, weight, and renal function can also influence its pharmacokinetics and pharmacodynamics .

属性

IUPAC Name |

ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N7O3.C7H8O3S/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29;1-6-2-4-7(5-3-6)11(8,9)10/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29);2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENRCCRZLDFCGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N7O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872728-85-3 | |

| Record name | Dabigatran ethyl ester tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872728-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

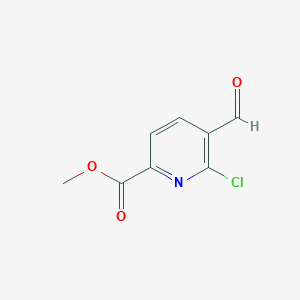

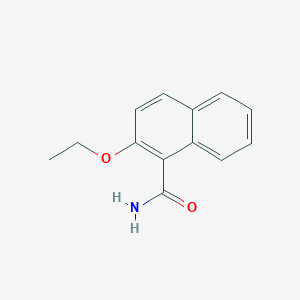

![2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3161663.png)

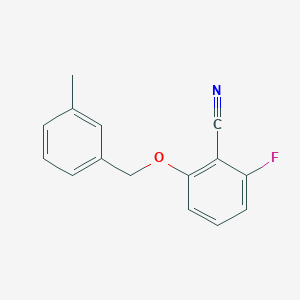

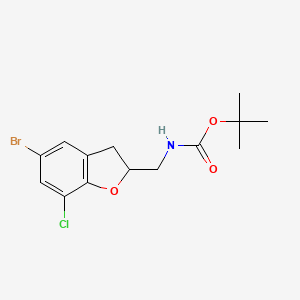

![2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile](/img/structure/B3161668.png)

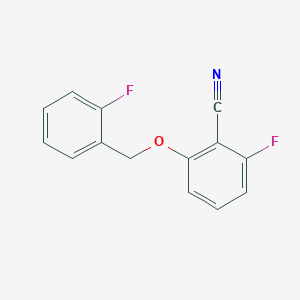

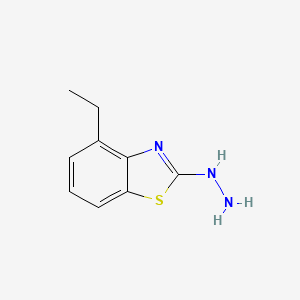

![Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate](/img/structure/B3161675.png)

![3-Isopropyl-5-methyl-4H-[1,2,4]triazole](/img/structure/B3161702.png)

![[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid](/img/structure/B3161726.png)